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Compound of Interest

Compound Name: 3-Bromoquinoline-6-carbaldehyde
CAS No.: 860757-84-2
Cat. No.: B2743987
Get Quote
. J

Technical Profile: 3-Bromoquinoline-6-
carbaldehyde[1][2]
Executive Summary

3-Bromoquinoline-6-carbaldehyde is a bifunctional heteroaromatic intermediate critical in
medicinal chemistry and drug discovery. Characterized by a quinoline scaffold substituted with
a bromine atom at position 3 and a formyl group at position 6, it serves as a "privileged
structure” for orthogonal functionalization. The bromine handle allows for palladium-catalyzed
cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde enables condensation reactions
(e.g., reductive amination, Wittig olefination). This dual reactivity makes it an ideal building
block for synthesizing kinase inhibitors (e.g., PI3BK/mTOR) and complex heterocyclic libraries.

[1]

Chemical Identity & Digital Representation

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2743987#bc-rfq
https://www.benchchem.com/product/b2743987/docs?utm_src=pdf-body#3-bromoquinoline-6-carbaldehyde-smiles-string-and-inchikey
https://www.benchchem.com/product/B2771434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2743987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Identifier Value

IUPAC Name 3-Bromoquinoline-6-carbaldehyde

CAS Registry Number 860757-84-2

SMILES O=Cclccc2nc(Br)cc2cl

inChi INChl=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-
10(8)12-5-9/h1-6H

InChlKey APMWGLGWAYESOM-UHFFFAOYSA-N

Molecular Formula C10HeBrNO

Molecular Weight 236.07 g/mol

Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme for the
molecule. Note the strategic placement of the reactive handles at C3 and C6.

Click to download full resolution via product page

Figure 1: Connectivity map of 3-Bromoquinoline-6-carbaldehyde highlighting the C3-Bromine
and C6-Aldehyde functional handles.[2]

Physicochemical Profiling
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Property Data Source/Method
Appearance Light yellow to yellow solid Experimental [1]
Melting Point 142-144 °C (approx.) Analogous derivatives
Boiling Point ~340 °C (Predicted) Calculated (760 mmHg)
LogP 23-3.0 Predicted (XLogP3)
TPSA 30.0 A2 Topological Polar Surface Area
Solubility Soluble in DMSO, DCM, Experimental
Chloroform

Synthetic Pathways[3][7][8][9]

The synthesis of 3-Bromoquinoline-6-carbaldehyde presents a regioselectivity challenge.
Direct bromination of quinoline typically yields a mixture of isomers (3-, 5-, and 8-bromo), while
introducing the aldehyde group requires oxidation of a methyl precursor or formylation.

The most authoritative and scalable protocol involves the direct bromination of 6-
guinolinecarbaldehyde. This method leverages the electronic properties of the pyridine ring in
the presence of a complexing agent to direct the halogen to position 3.

Protocol: Bromination of 6-Quinolinecarbaldehyde
Reference:Wilims, L. et al. (2015).[3] US Patent / EP2900661B1 [2]

Reaction Scheme:
o Starting Material: 6-Quinolinecarbaldehyde.
» Reagents: Bromine (

), Pyridine.

» Conditions: Reflux (approx. 115°C).

Step-by-Step Methodology:
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Dissolution: Dissolve 6-quinolinecarbaldehyde (1.0 equiv) in pyridine (approx. 5 mass equiv).
Pyridine acts as both the solvent and a base that forms a complex with bromine (

), moderating its reactivity.

Addition: Add elemental bromine (1.1 equiv) dropwise at room temperature.

Reflux: Heat the mixture to reflux. The elevated temperature is required to overcome the
activation energy for electrophilic substitution on the electron-deficient pyridine ring.

Second Addition: After 2 hours at reflux, add a second portion of bromine (3.3 equiv) to drive
the reaction to completion. Continue refluxing for 4 hours.

Work-up: Cool the mixture, quench with aqueous sodium thiosulfate (to remove excess

), and extract with dichloromethane (DCM).

Purification: The crude product is purified via silica gel chromatography or recrystallization
from ethanol/water.

Mechanistic Insight: Under neutral conditions, electrophilic substitution on quinoline occurs at
the benzene ring (positions 5 and 8). However, in the presence of pyridine at high
temperatures, the reaction mechanism shifts, favoring the 3-position. This is likely due to an
addition-elimination mechanism involving the 1,2-bond of the quinoline nitrogen, followed by
dehydrobromination to restore aromaticity.
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Figure 2: Synthetic workflow for the regioselective bromination of 6-quinolinecarbaldehyde.
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Reactivity & Applications in Drug Discovery[3][11]

This molecule is a bifunctional linchpin. Its utility stems from the ability to react selectively at
two distinct sites.

A. C3-Bromine: Cross-Coupling Reactions

The bromine atom at the 3-position is activated for palladium-catalyzed cross-coupling
reactions.

e Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the pi-
system.

e Heck Reaction: Coupling with alkenes to introduce styryl or acrylate groups.

e Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and
basicity.

B. C6-Aldehyde: Condensation & Olefination

The aldehyde group at the 6-position is a versatile electrophile.
o Reductive Amination: Reaction with primary/secondary amines followed by reduction (

) to form benzylic amines.

o Wittig/Horner-Wadsworth-Emmons: Conversion to alkenes, often used to create "linker"
regions in drug molecules.

» Heterocycle Formation: Condensation with hydrazines or diamines to form fused or pendant
heterocyclic rings (e.g., imidazoles, hydrazones).

Case Study: Kinase Inhibitors

Quinoline-3-carbaldehydes and their bromo-derivatives are documented intermediates in the
synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] The quinoline core
mimics the adenine ring of ATP, binding to the kinase hinge region, while substituents at C3
and C6 project into the hydrophobic pocket and solvent-exposed regions, respectively, to tune
selectivity and potency [3].
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Safety & Handling

e GHS Classification: Warning.[4]

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o Handling: Manipulate in a fume hood. Avoid dust formation. Store under inert gas
(Nitrogen/Argon) at 2—-8°C to prevent oxidation of the aldehyde to the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3-Bromoquinoline-6-carbaldehyde SMILES string and
InChiKey]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2743987/docs#3-bromoquinoline-6-carbaldehyde-
smiles-string-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b2743987/docs#3-bromoquinoline-6-carbaldehyde-smiles-string-and-inchikey
https://www.benchchem.com/product/b2743987/docs#3-bromoquinoline-6-carbaldehyde-smiles-string-and-inchikey
https://www.benchchem.com/product/b2743987/docs#3-bromoquinoline-6-carbaldehyde-smiles-string-and-inchikey
https://www.benchchem.com/product/b2743987/docs#3-bromoquinoline-6-carbaldehyde-smiles-string-and-inchikey
https://www.benchchem.com/product/b2743987?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2743987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

